molecular formula C18H19N3O4S3 B3012062 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1097191-17-7

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3012062
CAS No.: 1097191-17-7
M. Wt: 437.55
InChI Key: ODFGGXLOKSUBCO-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This enzyme is a critical regulatory serine/threonine kinase implicated in a wide array of disease pathways, making its selective inhibition a prime focus of biomedical research. The primary research value of this compound lies in its application for probing the role of GSK-3β in neurodegenerative diseases, particularly Alzheimer's disease. By inhibiting GSK-3β, this compound reduces the hyperphosphorylation of tau protein, a key process in the formation of neurofibrillary tangles, which is one of the pathological hallmarks of Alzheimer's [Source] . Furthermore, due to the involvement of GSK-3β in cell proliferation, apoptosis, and the Wnt/β-catenin signaling pathway, this inhibitor is a valuable tool for investigating novel therapeutic strategies in oncology [Source] . Its well-defined mechanism provides researchers with a precise means to dissect complex cellular signaling networks and validate GSK-3β as a target in various experimental models of disease.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c1-11-7-8-13(25-2)15-16(11)27-18(19-15)20-17(22)12-5-3-9-21(12)28(23,24)14-6-4-10-26-14/h4,6-8,10,12H,3,5,9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFGGXLOKSUBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a synthetic compound characterized by its complex molecular structure, which includes a benzo[d]thiazole moiety, a thiophene ring, and a carboxamide functional group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly in modulating immune responses and exhibiting anti-inflammatory effects.

Molecular Structure

The molecular formula of the compound is C24H24N4O4S3C_{24}H_{24}N_{4}O_{4}S_{3} with a molecular weight of 528.7 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight528.7 g/mol
CAS Number1101177-81-4

The biological activity of this compound is primarily attributed to its interaction with G-protein-coupled receptors (GPCRs). GPCRs are critical in mediating various physiological responses, including immune modulation and inflammation. The compound may act as a positive allosteric modulator , enhancing receptor activity at micromolar concentrations, which could lead to improved therapeutic outcomes in conditions related to inflammation and immune disorders .

Biological Activity

Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant biological activities. Preliminary studies suggest that this compound may possess:

  • Anti-inflammatory properties: Potentially reducing inflammation through modulation of immune responses.
  • Antimicrobial activity: Investigated for its ability to inhibit bacterial growth.

Case Studies

  • Anti-inflammatory Effects:
    A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Activity:
    In another investigation, the compound exhibited notable antimicrobial activity against various bacterial strains, indicating its potential as an antibiotic agent.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties.

CompoundBiological ActivityMechanism of Action
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamideAntimicrobial, anti-inflammatoryEnzyme inhibition
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamideImmune modulationAllosteric modulation of GPCRs
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamideAntimicrobialDirect interaction with bacterial enzymes

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and thiophene moieties often exhibit significant biological activities. The specific compound has been investigated for its potential in various areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may function as a positive allosteric modulator, enhancing receptor activity at micromolar concentrations, which could be beneficial in treating inflammatory disorders.
  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties, making them candidates for further exploration in infectious disease treatment.
  • Cancer Research : The unique structural features of this compound may contribute to its efficacy against certain cancer types by modulating key signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in significant reductions in inflammatory markers, suggesting its utility in inflammatory diseases.
  • Cancer Cell Lines : In vitro studies demonstrated that the compound inhibited the growth of specific cancer cell lines, warranting further investigation into its anticancer properties .
  • Antimicrobial Testing : The compound's efficacy against various bacterial strains was assessed, showing promising results that could lead to the development of new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogs Targeting M4 Receptors

Thieno[2,3-b]pyridine Carboxamide Derivatives

ML293, with its benzothiazole core, represents a novel scaffold that addresses these limitations. Key structural differences include:

  • Core Heterocycle: Benzothiazole (ML293) vs. thienopyridine (older PAMs).
  • Substituents : The 4-methoxy and 7-methyl groups on ML293’s benzothiazole are critical for activity. Removal of these groups (e.g., compound 50 in ) results in complete loss of potency .
Table 1: Pharmacological Comparison of M4 PAMs
Parameter ML293 Thienopyridine-Based PAMs
EC50 (M4 Receptor) 1.3 µM 0.5–2.0 µM (varies by compound)
Fold Shift (ACh Curve) 14.6 5–10
Rat IV Clearance 11.6 mL/min/kg >30 mL/min/kg
Brain Concentration (1h) 10.3 µM <1 µM
B:P Ratio 0.85 <0.3

Amide and Urea Derivatives

Amide replacements in the ML293 scaffold were explored, but most modifications (e.g., ureas, reverse amides) led to inactivity or weak potency. For example:

  • Compound 29 (4-pyridyl urea): Inactive at M4 .
  • Compound 35 (urea derivative): Weak potency (7.1 µM) and efficacy (36%) .
    This underscores the necessity of the specific amide linkage in ML293 for maintaining M4 activity.

Sulfonamide-Containing Compounds

The thiophen-2-ylsulfonyl group in the target compound is structurally analogous to phenylsulfonyl moieties in triazole-thiones (e.g., compounds 7–9 in ). However, these triazole derivatives exhibit distinct tautomeric behavior (thione form predominates) and target different pathways (e.g., antimicrobial or anticancer activity) . The sulfonyl group’s role in ML293 likely involves enhancing solubility or receptor binding, whereas in triazole-thiones, it contributes to tautomer stability.

Pyrrolidine Carboxamide Derivatives

Pyrrolidine carboxamides are common in drug design. For example:

  • Example 30 () : A pyrrolidine-2-carboxamide derivative with a hydroxy group and benzyl substitution, developed as a CDK7 inhibitor for cancer .
  • Compound 100 () : N-(4-biphenyl-1,3-thiazol-2-yl)-N2-pyridine-2-ylglyciamide, a thiazole-containing amide with uncharacterized biological activity .
    These compounds highlight the versatility of the pyrrolidine-carboxamide motif but differ in target specificity and substituent chemistry compared to the M4-focused benzothiazole derivatives.

Key Research Findings and Implications

  • Scaffold Superiority: The benzothiazole core in ML293 offers improved PK and brain penetration over earlier thienopyridine-based M4 PAMs .
  • Structural Sensitivity: Minor modifications (e.g., removing methoxy/methyl groups or altering the amide linker) drastically reduce activity, emphasizing the scaffold’s precision .
  • Sulfonyl Group Utility : While sulfonyl groups are common in drug design, their functional roles vary by target (e.g., receptor binding in ML293 vs. tautomer stabilization in triazole-thiones) .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions affect yield?

The synthesis of structurally related thiazole and pyrrolidine derivatives often involves multi-step reactions. For example, coupling reactions between benzo[d]thiazole amines and sulfonylated pyrrolidine intermediates are critical. Key steps include:

  • Sulfonylation : Reacting thiophene-2-sulfonyl chloride with pyrrolidine-2-carboxylic acid derivatives under basic conditions (e.g., DMF with triethylamine) .
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the benzo[d]thiazole and pyrrolidine moieties .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates .
    Yields (typically 50–75%) depend on temperature control, stoichiometric ratios, and purification methods. For instance, recrystallization from ethanol/water mixtures is effective for final products .

Q. What spectroscopic techniques are most reliable for characterizing intermediates and the final compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • NMR (¹H/¹³C) : Critical for confirming regiochemistry. For example, the methoxy group in the benzo[d]thiazole ring appears as a singlet at ~3.8 ppm in ¹H NMR .
  • Mass spectrometry (ESI-MS) : Validates molecular weight, with fragmentation patterns confirming sulfonyl and thiophene groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved bioactivity?

  • Modification of substituents :
    • Benzo[d]thiazole ring : Introducing electron-withdrawing groups (e.g., halogens) at the 7-position enhances metabolic stability .
    • Pyrrolidine sulfonamide : Replacing thiophene with substituted aryl groups (e.g., 4-fluorophenyl) improves target binding affinity .
  • Bioisosteric replacements : Substituting the methoxy group with trifluoromethoxy retains lipophilicity while reducing oxidative metabolism .
  • In vitro assays : Evaluate cytotoxicity (GI₅₀) in cancer cell lines (e.g., breast cancer models) to prioritize candidates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized assay protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize variability .
  • Metabolic stability testing : Assess cytochrome P450 interactions to explain discrepancies in in vivo efficacy .
  • Data normalization : Report activity as % inhibition at fixed concentrations (e.g., 10 µM) alongside IC₅₀ values for cross-study comparisons .

Q. How can computational approaches predict binding interactions with target proteins?

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., Hec1), highlighting key residues (e.g., Lys234 for hydrogen bonding with the sulfonyl group) .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
  • Pharmacophore modeling : Identify critical features (e.g., hydrophobic thiophene, hydrogen-bond acceptor in pyrrolidine) for virtual screening .

Q. What purification techniques are optimal for intermediates with similar polarity?

  • Flash chromatography : Use gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for sulfonamide intermediates .
  • HPLC with C18 columns : Resolve diastereomers using acidic mobile phases (0.1% TFA in water/acetonitrile) .
  • Recrystallization : Ethanol/water (4:1) effectively purifies final products with >95% purity .

Methodological Considerations

Q. How to handle hygroscopic intermediates during synthesis?

  • Storage : Use anhydrous solvents (e.g., THF) and argon-filled gloveboxes for moisture-sensitive sulfonyl chlorides .
  • Drying agents : Molecular sieves (3 Å) in reaction mixtures prevent hydrolysis of activated intermediates .

Q. What in vitro models best evaluate anticancer mechanisms?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death induction .
  • P-gp inhibition : Measure intracellular accumulation of fluorescent substrates (e.g., rhodamine-123) in multidrug-resistant cell lines .

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